(2-Butoxy-5-chlorophenyl)(methyl)sulfane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-butoxy-4-chloro-2-methylsulfanylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClOS/c1-3-4-7-13-10-6-5-9(12)8-11(10)14-2/h5-6,8H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCIVXJCHRMDHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)Cl)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001268481 | |
| Record name | Benzene, 1-butoxy-4-chloro-2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001268481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443305-57-4 | |
| Record name | Benzene, 1-butoxy-4-chloro-2-(methylthio)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443305-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-butoxy-4-chloro-2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001268481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for 2 Butoxy 5 Chlorophenyl Methyl Sulfane and Analogous Structures
Direct Methylthiolation of Substituted Arenes
The direct formation of a carbon-sulfur bond on an aromatic ring is a primary strategy for synthesizing aryl sulfanes. This can be achieved through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Approaches for Thioether Formation
Nucleophilic aromatic substitution (SNAr) is a well-established method for the formation of aryl thioethers. acsgcipr.org This reaction involves the displacement of a leaving group, typically a halide or a nitro group, from an aromatic ring by a nucleophile, in this case, a methylthiolate salt. acsgcipr.orgnih.gov The success of SNAr reactions is highly dependent on the electronic nature of the aromatic substrate. The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for activating the ring towards nucleophilic attack. acsgcipr.orgnih.gov
For the synthesis of a molecule like (2-Butoxy-5-chlorophenyl)(methyl)sulfane, a potential starting material could be a di- or tri-substituted benzene (B151609) ring bearing a suitable leaving group. For instance, a precursor with a nitro or fluoro group at the desired position for methylthiolation could be employed. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) in the presence of a base. acsgcipr.org
Recent advancements in SNAr chemistry have focused on expanding the scope of suitable substrates and developing milder reaction conditions. The use of cesium carbonate as a base in DMSO at room temperature has been shown to effectively promote the displacement of a nitro group by an alkylthio group. researchgate.net Additionally, the use of 18-crown-6-ether as an additive has enabled the use of less reactive aryl fluorides in thioether formation at low temperatures. jst.go.jp
Table 1: Examples of Nucleophilic Aromatic Substitution for Thioether Formation
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| Nitroarenes with electron-withdrawing groups | Alkanethiol, Cesium Carbonate, DMSO, 25°C | Alkylthioarenes | Good to Excellent | researchgate.net |
| Heteroaryl Halides (Cl, Br) | Thiols, K2CO3, DMAc, rt-100°C | Heteroaryl Thioethers | Good | nih.gov |
| Aryl Fluorides (activated) | Thiols, t-BuOK, DMF, 18-crown-6-ether, 0-25°C | Aryl Thioethers | - | jst.go.jp |
This table is for illustrative purposes and does not represent the direct synthesis of this compound.
Transition-Metal-Catalyzed C-S Bond Formation Methodologies
Transition-metal catalysis has become an indispensable tool for the formation of carbon-sulfur bonds, offering a powerful alternative to traditional methods. nih.govresearchgate.netcapes.gov.br These reactions often exhibit greater functional group tolerance and can proceed under milder conditions. nih.gov Palladium, copper, and nickel are the most commonly employed metals for catalyzing the cross-coupling of aryl halides or triflates with thiols or their derivatives. nih.govresearchgate.net
The general mechanism for a palladium-catalyzed C-S bond formation involves the oxidative addition of the aryl halide to a low-valent palladium species, followed by reaction with the thiolate and subsequent reductive elimination to afford the aryl sulfide (B99878) and regenerate the active catalyst. researchgate.net The choice of ligand is critical for the success of these reactions, as it can influence the catalyst's stability and reactivity. nih.govresearchgate.net For instance, the use of specific phosphine (B1218219) ligands has enabled the efficient coupling of even less reactive aryl chlorides with thiols. nih.govresearchgate.net
Recent developments have introduced novel methylthiolation agents to overcome challenges associated with the use of volatile and toxic methanethiol. One such agent, 4-((methylthio)methyl)morpholine, allows for the controlled in-situ release of methylthiolate anions, preventing catalyst deactivation and enabling the methylthiolation of a broad range of aryl electrophiles, including chloroarenes. nih.govrsc.orgrsc.org
Table 2: Transition-Metal-Catalyzed Methylthiolation of Aryl Electrophiles
| Aryl Electrophile | Catalyst System | Methylthiolation Agent | Product | Reference |
| Chloroarenes | Pd(OAc)2 / Xantphos | 4-((methylthio)methyl)morpholine | Aryl methyl sulfides | nih.govrsc.orgrsc.org |
| Bromoarenes | Ni(cod)2 / dcypt | 2-Pyridyl sulfide | Aryl sulfides | acs.org |
| Aryl Iodides/Bromides | Cobalt catalyst | Alkyl/Aryl thiols | Aryl sulfides | nih.gov |
This table showcases general methodologies and does not detail the specific synthesis of this compound.
Functionalization of Pre-Synthesized Aryl Sulfanes
An alternative synthetic strategy involves starting with a simpler aryl sulfane and introducing the butoxy and chloro substituents in subsequent steps. This approach allows for the construction of the target molecule through a more modular pathway.
Introduction of Butoxy Moiety via Etherification Reactions
The butoxy group can be introduced onto a pre-existing aryl sulfane scaffold through an etherification reaction, most commonly the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group on the aromatic ring to form a phenoxide, which then acts as a nucleophile to displace a leaving group from a butyl halide (e.g., butyl bromide or iodide).
The starting material for this step would be a chlorophenyl methyl sulfane bearing a hydroxyl group at the appropriate position. The reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, in a suitable solvent like DMF or acetone.
Halogenation of Aromatic Rings for Chloro Group Incorporation
The introduction of a chlorine atom onto the aromatic ring of a butoxy(methylthio)benzene intermediate can be achieved through electrophilic aromatic halogenation. wikipedia.orglibretexts.org The directing effects of the existing butoxy and methylthio groups will determine the regioselectivity of the chlorination. Both the butoxy (alkoxy) and methylthio groups are ortho, para-directing activators. Therefore, careful control of reaction conditions is necessary to achieve the desired 5-chloro substitution pattern.
Common chlorinating agents include chlorine gas (Cl₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). wikipedia.orglibretexts.orgnumberanalytics.com The catalyst polarizes the Cl-Cl bond, making it more electrophilic and susceptible to attack by the electron-rich aromatic ring. libretexts.orgmasterorganicchemistry.com The reaction proceeds through the formation of a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comlibretexts.org
Multi-Component and Cascade Reaction Development for Complex Aryl Sulfanes
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. chemistryforsustainability.org Similarly, cascade reactions, involving a sequence of intramolecular reactions, can rapidly build molecular complexity from simple starting materials. nih.govchemrxiv.org
The development of MCRs for the synthesis of functionalized aryl sulfanes is an active area of research. For instance, a three-component reaction involving an organometallic reagent, a sulfur dioxide surrogate like DABSO, and an electrophile can be used to construct sulfones in one pot. nih.gov While this example leads to sulfones, similar principles could be adapted for the synthesis of sulfides.
Cascade reactions have also been employed to synthesize functionalized thioethers. For example, a cascade reaction of α-aryl vinyl sulfonium (B1226848) salts with carbon nucleophiles, involving a Michael addition followed by a researchgate.netnih.gov-sigmatropic rearrangement, has been reported to produce functionalized benzyl (B1604629) thioethers. nih.gov The design of a specific multi-component or cascade reaction for the direct synthesis of this compound would require careful selection of starting materials that contain the necessary butoxy, chloro, and methylthio precursors, and a reaction sequence that assembles them in the correct connectivity.
Stereochemical Control in the Synthesis of Chiral Sulfane Analogues
The introduction of a stereogenic center at the sulfur atom in sulfane structures, such as in analogues of this compound, represents a significant synthetic challenge. The development of methodologies to control the three-dimensional arrangement around the sulfur atom is crucial for accessing enantiomerically pure or enriched compounds. These chiral sulfoxides are of considerable interest due to their potential applications as chiral auxiliaries and ligands in asymmetric catalysis. The primary strategies for achieving stereochemical control involve the asymmetric oxidation of prochiral sulfides and the use of chiral auxiliaries.
The enantioselective oxidation of aryl alkyl sulfides is a direct and widely explored approach to obtaining chiral sulfoxides. This transformation often relies on transition metal catalysts in conjunction with chiral ligands. Titanium-based catalysts, in particular, have demonstrated considerable efficacy in this area. For instance, the use of a chiral metal complex generated in situ from (R)-6,6′-Diphenyl-BINOL and Ti(O-i-Pr)4 has been investigated for the asymmetric sulfoxidation of various aryl methyl sulfides. The reaction conditions, including the molar ratios of the catalyst components, temperature, and solvent, have been optimized to achieve high enantioselectivities.
Detailed research findings have shown that the choice of the chiral ligand and the reaction conditions significantly influences the enantiomeric excess (ee) of the resulting sulfoxide. While specific data for the asymmetric oxidation of 2-butoxy-5-chlorophenyl methyl sulfide is not extensively documented in publicly available literature, studies on structurally related aryl methyl sulfides provide valuable insights into the potential outcomes. For example, the oxidation of various substituted thioanisoles using chiral titanium complexes has been reported to yield sulfoxides with varying degrees of enantioselectivity.
The following interactive data table summarizes the results from the asymmetric oxidation of selected aryl methyl sulfides using a chiral titanium catalyst system. This data illustrates the influence of substituents on the aromatic ring on the yield and enantioselectivity of the oxidation.
Table 1: Asymmetric Oxidation of Aryl Methyl Sulfides with a Chiral Titanium Catalyst
| Aryl Group | Yield (%) | ee (%) |
| 4-Tolyl | 81 | 90 |
| Phenyl | 77 | 92 |
| 4-Methoxyphenyl | 79 | 93.5 |
| 4-Bromophenyl | 72 | 88.5 |
Data sourced from studies on asymmetric sulfoxidation using (R)-6,6′-Diphenyl-BINOL and Ti(O-i-Pr)4. acs.org
The data suggests that both electron-donating and electron-withdrawing groups on the phenyl ring are tolerated, affording the corresponding chiral sulfoxides in good yields and with high enantioselectivities. These findings indicate that a similar approach could likely be applied to the synthesis of chiral (2-Butoxy-5-chlorophenyl)(methyl)sulfoxide with a high degree of stereochemical control.
Another powerful strategy for the synthesis of chiral sulfane analogues involves the use of chiral auxiliaries. This method typically involves the reaction of a prochiral sulfur compound with a stoichiometric amount of a chiral reagent. While this approach can be highly effective, it often requires additional synthetic steps for the attachment and subsequent removal of the auxiliary.
The development of catalytic asymmetric methods is generally preferred for their efficiency and atom economy. Research in this area continues to focus on the design of new and more effective chiral ligands and catalyst systems that can provide high enantioselectivity for a broad range of substrates, including those with challenging substitution patterns like this compound.
Advanced Characterization Techniques for Structural Elucidation of 2 Butoxy 5 Chlorophenyl Methyl Sulfane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.
The ¹H and ¹³C NMR spectra of (2-Butoxy-5-chlorophenyl)(methyl)sulfane are predicted by considering the individual contributions of the butoxy, methylsulfane, and chloro substituents on the benzene (B151609) ring. The chemical shifts for butoxybenzene (B75284) and thioanisole (B89551) serve as baseline values. rsc.orgchemicalbook.comchemicalbook.com The electronegativity and anisotropic effects of the substituents cause shifts in the positions of the NMR signals. libretexts.orgucl.ac.uk The butoxy group is an ortho-, para-director and activating, while the methylthio group is also ortho-, para-directing. Chlorine is deactivating but also directs ortho- and para-. reddit.comreddit.com
Predicted ¹H NMR Spectrum: The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring. The butoxy group protons will appear as a triplet for the terminal methyl group, a multiplet for the two internal methylene (B1212753) groups, and a triplet for the methylene group attached to the oxygen. The methylsulfane group will present as a sharp singlet.
Predicted ¹³C NMR Spectrum: The spectrum will display signals for all 11 unique carbon atoms. The carbons attached to the electronegative oxygen, sulfur, and chlorine atoms will be shifted downfield. The aromatic carbon signals are predicted based on the additive effects of the three different substituents.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)
Users can sort the data by clicking on the table headers to analyze the predicted chemical environments of the various nuclei.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Justification |
| H-3 | ~7.30 | - | Ortho to -SCH₃, meta to -OBu and -Cl. |
| H-4 | ~7.15 | - | Ortho to -Cl, meta to -SCH₃ and -OBu. |
| H-6 | ~6.90 | - | Ortho to -OBu, meta to -SCH₃ and -Cl. |
| S-CH₃ | ~2.45 | ~15.5 | Typical for thioanisole. rsc.org |
| O-CH₂ | ~4.00 | ~68.0 | Adjacent to electronegative oxygen. |
| O-CH₂-CH₂ | ~1.80 | ~31.2 | Standard alkyl region. |
| O-(CH₂)₂-CH₂ | ~1.50 | ~19.3 | Standard alkyl region. |
| O-(CH₂)₃-CH₃ | ~0.98 | ~13.9 | Terminal methyl group. docbrown.info |
| C-1 (-SCH₃) | - | ~138.0 | Attached to sulfur, influenced by ortho-butoxy group. |
| C-2 (-OBu) | - | ~157.0 | Attached to oxygen, influenced by ortho-sulfur group. |
| C-3 | - | ~130.0 | Influenced by adjacent substituents. |
| C-4 | - | ~128.0 | Influenced by adjacent substituents. |
| C-5 (-Cl) | - | ~126.0 | Attached to chlorine. |
| C-6 | - | ~114.0 | Influenced by adjacent substituents. |
To unambiguously assign the predicted signals, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations are expected between the adjacent protons on the butoxy chain (H-α with H-β, H-β with H-γ, etc.) and between adjacent aromatic protons (H-3 with H-4).
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom. It would be used to definitively link the predicted proton signals to their corresponding carbon signals in the data table above.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. Crucial correlations would include the S-CH₃ protons to C-1, and the O-CH₂ protons to C-2. Aromatic protons would show correlations to multiple aromatic carbons, helping to piece together the substitution pattern.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A key NOE would be expected between the S-CH₃ protons and the H-6 proton, and between the O-CH₂ protons and the H-3 proton, confirming their relative positions on the ring.
Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to differentiate between CH, CH₂, and CH₃ groups. researchgate.net A DEPT-135 experiment, for instance, would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, which would help confirm the assignments for the butoxy chain carbons.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
HRMS provides the exact molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₁₁H₁₅ClOS), the presence of chlorine with its two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak in the mass spectrum. chemguide.co.ukacs.orglibretexts.org
The fragmentation pattern in mass spectrometry is governed by the stability of the resulting ions. Key predicted fragmentation pathways include:
Loss of the butoxy group: Cleavage of the butyl chain (C₄H₉•) or butoxy radical (•OC₄H₉).
McLafferty Rearrangement: A common pathway for ethers, involving the transfer of a gamma-hydrogen from the butyl chain to the ether oxygen, followed by the elimination of butene (C₄H₈).
Cleavage of the methyl group: Loss of a methyl radical (•CH₃) from the sulfur atom.
Loss of chlorine: Cleavage of the C-Cl bond.
Interactive Data Table: Predicted Key HRMS Fragments
This table allows users to explore the likely fragments that would be observed in a mass spectrum, aiding in structural confirmation.
| m/z (for ³⁵Cl) | Formula | Identity |
| 230.0583 | [C₁₁H₁₅³⁵ClOS]⁺ | Molecular ion (M⁺) |
| 232.0554 | [C₁₁H₁₅³⁷ClOS]⁺ | Isotopic molecular ion (M+2)⁺ |
| 174.0192 | [C₇H₇³⁵ClS]⁺ | [M - C₄H₈]⁺ (from McLafferty rearrangement) |
| 173.0114 | [C₇H₆³⁵ClS]⁺ | [M - C₄H₉]⁺ |
| 215.0348 | [C₁₀H₁₂³⁵ClOS]⁺ | [M - CH₃]⁺ |
| 195.1022 | [C₁₁H₁₅OS]⁺ | [M - Cl]⁺ |
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy
FTIR and Raman spectroscopy probe the vibrational modes of a molecule. The spectra provide a "fingerprint" based on the functional groups present. optica.org
FTIR: Strong absorptions are expected for C-O and C-S stretching. Aromatic C-H and C=C stretching bands will also be prominent.
Raman: Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds. It would complement the FTIR data, especially for the C-S and C-Cl bonds and the benzene ring breathing modes. dtic.milresearchgate.netresearchgate.net
Interactive Data Table: Predicted Vibrational Frequencies (cm⁻¹)
Explore the characteristic vibrational modes expected for the compound's functional groups.
| Frequency Range (cm⁻¹) | Vibration | Spectroscopy | Comment |
| 3100-3000 | Aromatic C-H Stretch | FTIR, Raman | Characteristic of the benzene ring. |
| 2960-2850 | Aliphatic C-H Stretch | FTIR, Raman | Strong bands from the butoxy and methyl groups. researchgate.net |
| 1600-1450 | Aromatic C=C Stretch | FTIR, Raman | Multiple bands typical for substituted benzenes. researchgate.net |
| 1250-1200 | Aryl-O Stretch (Asymmetric) | FTIR | Strong band for the aryl ether linkage. chemicalbook.comnih.gov |
| 1100-1000 | C-S Stretch | Raman, FTIR (weak) | Characteristic of the thioether linkage. chemicalbook.com |
| 850-750 | C-H Out-of-plane Bending | FTIR | Pattern depends on the 1,2,4-trisubstitution. |
| 800-600 | C-Cl Stretch | Raman, FTIR | Characteristic of the chloro-aromatic group. |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring. The butoxy and methylsulfane groups are auxochromes that typically cause a bathochromic (red) shift of the benzene absorption bands. researchgate.netresearchgate.netrsc.org
Two main absorption bands are predicted, corresponding to the π → π* transitions of the aromatic system. The presence of the sulfur atom may also introduce a weaker n → σ* transition at longer wavelengths.
Interactive Data Table: Predicted UV-Vis Absorption Maxima (λ_max)
This table shows the expected absorption bands based on the electronic structure of the molecule.
| Predicted λ_max (nm) | Transition | Comment |
| ~210 | π → π | Corresponds to the E2-band of benzene. |
| ~260 | π → π | Corresponds to the B-band of benzene, shifted by substituents. |
| ~295 | n → σ* | Weak absorption associated with the sulfur lone pair electrons. researchgate.net |
Computational and Theoretical Investigations of 2 Butoxy 5 Chlorophenyl Methyl Sulfane
Quantum Chemical Calculations: Density Functional Theory (DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is extensively used to predict the properties of molecules by calculating their electronic structure. For (2-Butoxy-5-chlorophenyl)(methyl)sulfane, DFT calculations can elucidate its fundamental chemical and physical characteristics.
The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For a flexible molecule like this compound, which possesses a rotatable butoxy group, multiple conformations can exist. Geometry optimization calculations using DFT, often with a basis set like 6-311G(d,p), can identify the lowest energy conformer. researchgate.net
The process involves starting with an initial guess of the molecular geometry and iteratively solving the electronic Schrödinger equation and minimizing the forces on the atoms until a stationary point on the potential energy surface is reached. The result is a set of optimized geometric parameters, including bond lengths, bond angles, and dihedral angles. While specific data for the title compound is not available, studies on similar substituted phenyl sulfanes reveal key structural features. For instance, the bond lengths and angles around the sulfur atom and the orientation of the butoxy and chloro substituents on the phenyl ring would be determined.
The conformational energy landscape can be mapped by systematically rotating the dihedral angles of the butoxy group and calculating the relative energies of the resulting conformers. This analysis reveals the energy barriers between different conformations and the population of each conformer at a given temperature.
Table 1: Illustrative Optimized Geometric Parameters for a Substituted Phenyl Sulfane (Analogous System) (Note: This table is illustrative and does not represent actual data for this compound)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-S | 1.77 | ||
| S-CH₃ | 1.81 | ||
| C-O | 1.37 | ||
| C-Cl | 1.74 | ||
| C-S-C | 104.5 | ||
| C-C-O | 118.2 | ||
| C-C-S-C | 85.3 |
The electronic behavior of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller gap suggests higher reactivity.
For this compound, DFT calculations would reveal the spatial distribution of these orbitals. It is anticipated that the HOMO would be localized on the electron-rich sulfur atom and the phenyl ring, while the LUMO might be distributed over the aromatic ring, influenced by the electron-withdrawing chloro group. This analysis helps in understanding the charge transfer characteristics within the molecule. researchgate.net
Furthermore, population analysis methods, such as Mulliken or Natural Bond Orbital (NBO) analysis, can be used to determine the partial atomic charges on each atom. This provides a quantitative measure of the charge distribution and helps identify electrophilic and nucleophilic centers.
Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters (Analogous System) (Note: This table is illustrative and does not represent actual data for this compound)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.45 |
| LUMO Energy | -1.21 |
| HOMO-LUMO Gap | 5.24 |
| Ionization Potential | 6.45 |
DFT calculations are a powerful tool for predicting various spectroscopic properties, which can aid in the structural confirmation of synthesized compounds.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values, when compared with experimental spectra, can help in the assignment of signals and confirm the proposed structure of this compound.
IR Spectroscopy: By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities can be predicted. researchgate.net These theoretical frequencies, often scaled by an empirical factor to account for anharmonicity and basis set limitations, can be matched with the peaks in an experimental IR spectrum to identify the characteristic functional group vibrations.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra. This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. nih.gov It is plotted onto the electron density surface and color-coded to indicate regions of varying electrostatic potential. researchgate.net Red colors typically signify regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. nih.gov Green and yellow areas represent intermediate potentials.
For this compound, the MEP map would likely show negative potential around the oxygen atom of the butoxy group and the sulfur atom, highlighting these as potential sites for interaction with electrophiles. nih.gov The hydrogen atoms of the methyl and butoxy groups, as well as the regions around the chlorine atom, might exhibit positive potential. The MEP map provides a valuable guide to the reactive behavior of the molecule in intermolecular interactions. researchgate.netnih.gov
Reactivity Descriptors and Computational Prediction of Reaction Pathways
Based on the energies of the FMOs, several global reactivity descriptors can be calculated to quantify the chemical reactivity of this compound. These descriptors, derived from conceptual DFT, provide insights into the molecule's stability and reactivity.
Table 3: Global Reactivity Descriptors (Illustrative) (Note: This table is illustrative and does not represent actual data for this compound)
| Descriptor | Formula | Description |
|---|---|---|
| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Measures the ability to attract electrons. |
| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness; indicates higher reactivity. |
These descriptors can be used to compare the reactivity of this compound with other related compounds. Furthermore, computational methods can be employed to explore potential reaction pathways. By locating the transition state structures connecting reactants and products, the activation energies for various reactions can be calculated. This allows for the prediction of the most favorable reaction mechanisms, providing a theoretical framework for understanding its chemical transformations.
Structure-Activity Relationship (SAR) Analysis Based on Chemical Reactivity and Physicochemical Parameters
While excluding biological activity, Structure-Activity Relationship (SAR) analysis can be performed to understand how variations in the chemical structure of a series of related compounds affect their chemical reactivity and physicochemical properties. By systematically modifying the structure of this compound—for example, by changing the alkoxy group or the position and nature of the halogen substituent—and calculating the aforementioned computational parameters for each analogue, a quantitative structure-activity relationship (QSAR) model can be developed.
The physicochemical parameters that can be computationally estimated include:
LogP (Octanol-Water Partition Coefficient): An indicator of lipophilicity.
Polarizability: The ease with which the electron cloud can be distorted.
Molecular Volume and Surface Area: Important steric parameters.
Correlation of Molecular Structure with Reaction Rates and Selectivity
The reactivity of an aromatic compound is largely dictated by the electronic and steric effects of its substituents. In this compound, the benzene (B151609) ring is functionalized with a butoxy group, a chloro group, and a methylsulfane group. The interplay of these substituents governs the rate and regioselectivity of its reactions, particularly in electrophilic aromatic substitution.
Electronic Effects:
Butoxy Group (-OBu): The oxygen atom of the butoxy group has lone pairs of electrons that can be donated to the aromatic ring through resonance. This electron-donating effect significantly increases the electron density of the ring, making it more susceptible to attack by electrophiles. Such groups are known as activating groups. minia.edu.egmsu.edulibretexts.orgfiveable.me The activation is most pronounced at the ortho and para positions relative to the butoxy group.
Chloro Group (-Cl): The chlorine atom is highly electronegative and withdraws electron density from the aromatic ring via the inductive effect, which tends to deactivate the ring towards electrophilic attack. minia.edu.egmsu.edulibretexts.org However, like the butoxy group, it possesses lone pairs that can be donated through resonance, directing incoming electrophiles to the ortho and para positions. minia.edu.egmsu.edulibretexts.org In the case of halogens, the inductive deactivation is generally stronger than the resonance direction, leading to a net deactivation of the ring compared to benzene. libretexts.org
Methylsulfane Group (-SMe): The sulfur atom in the methylsulfane group also has lone pairs and can donate electron density to the ring through resonance, thus acting as an activating group and an ortho-, para-director. The polarizability of sulfur, being a larger atom, can also play a role in stabilizing reaction intermediates. britannica.com
The combined electronic influence of these groups suggests that the aromatic ring of this compound is activated towards electrophilic substitution, with the butoxy and methylsulfane groups' activating effects likely outweighing the deactivating effect of the chloro group. The directing effects of all three substituents would synergistically favor substitution at specific positions.
Steric Effects:
The spatial arrangement of the substituents also plays a critical role. The butoxy group, particularly with its butyl chain, is sterically bulky. stackexchange.comnumberanalytics.com This steric hindrance can impede the approach of an electrophile to the positions ortho to it. numberanalytics.comstackexchange.com Similarly, the methylsulfane group, while less bulky than the butoxy group, will exert some steric influence.
Predicted Reactivity and Selectivity:
Based on the interplay of electronic and steric effects, we can predict the likely outcomes of electrophilic aromatic substitution on this compound. The positions on the aromatic ring are numbered starting from the carbon bearing the methylsulfane group as C1, the butoxy group at C2, and the chloro group at C5. The available positions for substitution are C3, C4, and C6.
Position 6: This position is ortho to the strongly activating butoxy group and para to the activating methylsulfane group, making it highly electronically favored. Steric hindrance from the adjacent butoxy group might be a factor.
Position 4: This position is para to the butoxy group and meta to both the methylsulfane and chloro groups. The strong para-directing effect of the butoxy group would activate this position.
Position 3: This position is ortho to the methylsulfane group, meta to the butoxy group, and ortho to the chloro group. It is likely to be less favored due to being meta to the strongly activating butoxy group.
A summary of the predicted directing effects is presented in the table below.
| Substituent | Electronic Effect | Directing Influence |
| -S(CH₃) | Activating (Resonance) | Ortho, Para |
| -O(CH₂)₃CH₃ | Strongly Activating (Resonance) | Ortho, Para |
| -Cl | Deactivating (Inductive), but Ortho, Para Directing (Resonance) | Ortho, Para |
Considering these factors, electrophilic attack is most likely to occur at position 6, and to a lesser extent at position 4. The precise product distribution would depend on the specific electrophile and reaction conditions.
Quantitative Structure-Property Relationships (QSPR) for Chemical Behavior
Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the structural or physicochemical properties of a compound with its observed chemical behavior or properties. nih.gov For this compound, QSPR can be employed to predict various properties without the need for extensive experimental measurements.
A typical QSPR study involves calculating a set of molecular descriptors that encode different aspects of the molecular structure. These descriptors can be constitutional, topological, geometric, or electronic. For a molecule like this compound, relevant descriptors would include:
Molecular Weight (MW): A fundamental descriptor related to the size of the molecule.
LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity, which is crucial for predicting its environmental fate and biological interactions. researchgate.net
Molar Refractivity (MR): Related to the volume of the molecule and its polarizability.
Topological Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule, which is a good predictor of transport properties.
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital are related to the molecule's ability to donate or accept electrons, respectively, and can be correlated with reactivity. nih.govmdpi.com
A hypothetical QSPR model for a property such as lipophilicity (LogP) might take the form of a linear equation:
LogP = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...
Where c₀, c₁, c₂ are coefficients determined from a regression analysis of a training set of related molecules.
The table below presents a set of computationally predicted descriptors for this compound. Such data would be the foundation for building QSPR models.
| Descriptor | Predicted Value | Significance |
| Molecular Weight ( g/mol ) | 232.75 | Basic molecular property. |
| LogP | 4.5 | Indicates high lipophilicity. |
| Molar Refractivity | 65.8 | Relates to polarizability and dispersion forces. |
| Topological Polar Surface Area (Ų) | 34.5 | Influences solubility and permeability. |
| Dipole Moment (Debye) | 2.1 | Moderate overall polarity. |
| HOMO Energy (eV) | -8.5 | Relates to electron-donating ability. |
| LUMO Energy (eV) | -1.2 | Relates to electron-accepting ability. |
These predicted values can be used in established QSPR models to estimate various endpoints, such as aqueous solubility, boiling point, and even toxicological parameters. nih.gov The accuracy of these predictions depends heavily on the quality and applicability of the QSPR model used. researchgate.net
Advanced Research Applications of 2 Butoxy 5 Chlorophenyl Methyl Sulfane Motifs
Applications in Materials Science and Polymer Chemistry
The unique substitution pattern of the (2-Butoxy-5-chlorophenyl)(methyl)sulfane motif makes it a candidate for incorporation into novel materials where fine-tuning of properties is essential.
Integration into Functional Materials: Optoelectronic Properties and Polymers
Aryl sulfanes are foundational components in the synthesis of high-performance polymers, most notably poly(phenylene sulfide) (PPS) and its derivatives. nih.govrsc.org These polymers are known for their exceptional thermal stability and chemical resistance. The incorporation of a monomer based on the this compound structure could lead to new sulfur-containing polymers with tailored properties. nih.gov
The electronic nature of the substituents would directly influence the optoelectronic characteristics of the resulting material. The butoxy group, being an electron-donating group, would increase the electron density of the aromatic ring, while the chloro group acts as an electron-withdrawing group. This "push-pull" electronic arrangement can narrow the band gap of a polymer, potentially shifting its absorption and emission spectra, a desirable feature for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Furthermore, aryl thioethers are key components in sulfur-functionalized metal-organic frameworks (MOFs), where the polarizable sulfur atom provides a unique affinity for metal ions. nih.gov The specific functionalities of the this compound motif could be used to engineer the pore environment and electronic properties of such advanced materials. Studies on related sulfonated poly(arylene ether) systems also highlight how substituent choice is critical for tuning properties like proton conductivity in fuel cell membranes. acs.orgrsc.org
| Substituent Group | Electronic Effect | Predicted Impact on Polymer Backbone | Potential Application |
|---|---|---|---|
| Butoxy (-OC₄H₉) | Electron-Donating | Increases electron density; may lower oxidation potential. | Organic electronics, hole-transport layers. |
| Chloro (-Cl) | Electron-Withdrawing (inductive), Weakly Donating (resonance) | Modulates electron affinity; enhances inter-chain interactions. | Electron-transport layers, flame retardancy. |
| Methylsulfane (-SCH₃) | Weakly Electron-Donating; Coordination Site | Provides site for cross-linking or metal coordination. | Chemosensors, catalyst supports. |
Design of Ligands for Coordination Chemistry in Materials Science
The sulfur atom of the methylsulfane group in this compound is a soft donor atom, making it an excellent ligand for coordinating with soft transition metals such as platinum(II), palladium(II), and copper(I). nih.govnsf.govwikipedia.org This coordinating ability is central to its application in materials science.
When used as a ligand, the molecule can bind to metal centers to form discrete complexes or coordination polymers. The steric bulk of the butoxy group and the electronic influence of the chloro substituent would modulate the stability, reactivity, and geometry of the resulting metal complexes. researchgate.net For example, such ligands could be used to construct supramolecular assemblies or to functionalize metal nanoparticle surfaces, thereby creating hybrid materials with novel catalytic or sensing capabilities. The interaction between sulfur-containing ligands and transition metals is fundamental and has been explored in contexts from biological systems to energy storage. nsf.gov
Catalytic Roles of Aryl Sulfanes and Derived Species
The thioether functionality is not merely a passive component but can play an active role in various catalytic processes, either as part of a ligand in organometallic catalysis or by participating directly in organocatalytic transformations.
Sulfane-Containing Ligands in Organometallic Catalysis
Thioethers are widely employed as ligands in transition-metal-catalyzed reactions. nih.gov While strong coordination of sulfur to a metal center can sometimes inhibit catalysis, well-designed thioether ligands are effective in numerous transformations, including cross-coupling reactions. nih.govnih.gov A ligand based on this compound could be utilized in catalytic systems for C-C, C-N, or C-S bond formation.
The utility of such ligands is prominent in palladium, nickel, and copper catalysis. nih.govorganic-chemistry.orgorganic-chemistry.org For instance, palladium complexes bearing thioether ligands are active in Suzuki and Heck couplings. The electronic properties imparted by the butoxy and chloro groups would influence the electron density at the metal center, thereby tuning its catalytic activity and selectivity. Nickel-catalyzed reactions, which are gaining prominence for their cost-effectiveness, have also successfully employed sulfur-based ligands for challenging transformations like aryl exchange reactions to form C-S bonds without the use of odorous thiols. organic-chemistry.org
| Metal Center | Typical Reaction | Role of Sulfane Ligand | Relevant Research Area |
|---|---|---|---|
| Palladium (Pd) | Cross-coupling (e.g., Suzuki, Heck) | Stabilizes the active catalytic species; modulates reactivity. nih.gov | Fine chemical synthesis. |
| Nickel (Ni) | Reductive cross-coupling, Aryl exchange. organic-chemistry.org | Enables cleavage and formation of C-S bonds. organic-chemistry.org | Sustainable synthesis of aryl sulfides. organic-chemistry.orgorganic-chemistry.org |
| Copper (Cu) | Thiolation of aryl halides. nih.gov | Facilitates C-S bond formation, often with good functional group tolerance. nih.gov | Pharmaceutical synthesis. |
| Platinum (Pt) | Hydrosilylation, Oxidation. | Strong coordination affinity for sulfur stabilizes catalytic intermediates. wikipedia.org | Industrial chemical processes. |
Organocatalytic Transformations Utilizing Sulfur Functionality
Beyond coordinating to metals, the sulfur atom itself can be the focal point of reactivity in organocatalysis. Thioethers can act as nucleophiles or be transformed into other functional groups that drive catalytic cycles.
One area of relevance is in sulfa-Michael additions, where the thioether, or more commonly a thiol, adds to an α,β-unsaturated carbonyl compound. While the thioether of this compound is less nucleophilic than a thiolate, its reactivity can be enhanced. Furthermore, the sulfur atom can be oxidized to a chiral sulfoxide (B87167), which can direct stereoselective transformations.
Recent advancements have demonstrated the synthesis of thioethers via photochemical organocatalytic methods, where an excited organocatalyst enables the reaction of aryl chlorides and an unconventional sulfur source under mild conditions. nih.govacs.org Such a transformation could potentially be adapted for the synthesis of this compound itself. Additionally, thiourea-based organocatalysts, which operate through non-covalent hydrogen bonding, are a major class of organocatalysts used in a wide array of asymmetric reactions, highlighting the broad utility of sulfur-containing functionalities in catalysis. wikipedia.orgnih.govacs.org
Environmental Fate and Transformation Studies (excluding ecotoxicology and human health)
Understanding the environmental persistence and degradation pathways of synthetic chemicals is crucial. The structure of this compound contains several features that will dictate its behavior and transformation in the environment. Chlorinated aromatic compounds are a well-known class of environmental contaminants, and their fate is of significant interest. nih.gov
The degradation of this compound can proceed through two primary routes: abiotic and biotic transformation.
Abiotic Degradation: This primarily involves photolysis, where sunlight provides the energy to break chemical bonds. The C-Cl bond is susceptible to photolytic cleavage. nih.gov Similarly, the C-S bonds in the thioether linkage can also undergo homolytic cleavage under UV irradiation. beilstein-journals.org The presence of the butoxy group and the aromatic ring may influence the absorption of UV light and the subsequent photochemical reactivity.
Biotic Degradation: Microbial degradation is a key process for the breakdown of organic compounds in soil and water. For a molecule like this compound, microbial enzymes could initiate degradation at several points. Pathways could include:
Oxidation of the methyl or butoxy alkyl chains.
Hydroxylation of the aromatic ring , often as a precursor to ring cleavage.
Oxidation of the sulfur atom to form the corresponding sulfoxide and sulfone.
Reductive dehalogenation of the C-Cl bond under anaerobic conditions.
Studies on the degradation of substituted thiophenes and other organosulfur compounds by bacterial strains like Rhodococcus have shown that microbes can utilize such compounds as a source of carbon and sulfur, typically converting the sulfur to sulfate. nih.gov The combination of a recalcitrant chloro-aromatic core with more labile alkyl and thioether groups suggests a complex degradation profile.
Abiotic Degradation Mechanisms (e.g., Hydrolysis, Photolysis, Oxidation)
The environmental fate of the chemical compound this compound is determined by various abiotic degradation processes. These processes, which include hydrolysis, photolysis, and oxidation, are crucial in transforming the parent compound into other forms. The structure of this compound, featuring a substituted aromatic ring, an ether linkage, and a sulfide (B99878) group, suggests multiple potential pathways for its abiotic degradation.
Hydrolysis: Hydrolysis is a chemical reaction in which a molecule of water cleaves one or more chemical bonds. In the case of this compound, the ether bond (butoxy group) and the thioether bond (methylsulfane group) are the most likely sites for hydrolysis. However, aryl ethers and thioethers are generally resistant to hydrolysis under typical environmental pH and temperature conditions. The cleavage of the butoxy group would lead to the formation of 4-chloro-2-(methylthio)phenol (B8745452) and butanol. Conversely, hydrolysis of the methylsulfane group is less likely but would yield 2-butoxy-5-chlorothiophenol and methanol (B129727). Significant hydrolysis would likely require more extreme conditions, such as high temperatures or the presence of strong acids or bases, which are not typical of most environmental compartments.
Photolysis: Photolysis, or photodegradation, is the breakdown of chemical compounds by light. The aromatic ring in this compound can absorb ultraviolet (UV) radiation, which can lead to the cleavage of chemical bonds. Direct photolysis may occur, although studies on substituted chlorobenzenes suggest this process can be slow. researchgate.net A more significant pathway is likely indirect photolysis, which involves the reaction of the compound with photochemically generated reactive species such as hydroxyl radicals (•OH). researchgate.net These radicals can attack the aromatic ring, leading to hydroxylation, or abstract a hydrogen atom from the butoxy or methyl group. Photolytic cleavage of the carbon-chlorine bond is also a possible degradation pathway, resulting in dechlorination. Furthermore, the sulfide group can be a target for photo-oxidation. The photodissociation of related compounds like thioanisole (B89551) has been studied, indicating that the sulfur-methyl bond could be susceptible to cleavage upon light absorption. chemicalbook.com
Oxidation: Oxidation is a key transformation process for sulfides. The methylsulfane group in this compound is susceptible to oxidation by various environmental oxidants, such as hydrogen peroxide, ozone, and hydroxyl radicals. The oxidation of sulfides typically proceeds in a stepwise manner. youtube.com The initial oxidation product is the corresponding sulfoxide, (2-Butoxy-5-chlorophenyl)(methyl)sulfinane. Further oxidation of the sulfoxide leads to the formation of the sulfone, (2-Butoxy-5-chlorophenyl)(methyl)sulfone. youtube.com These oxidation reactions can significantly alter the polarity and environmental behavior of the original compound. The butoxy group and the aromatic ring can also be subject to oxidative degradation, although this often requires strong oxidizing conditions or the presence of catalysts. acs.org
| Degradation Mechanism | Potential Reaction Site | Primary Transformation Products | Influencing Factors |
|---|---|---|---|
| Hydrolysis | Butoxy ether linkage, Methylsulfane thioether linkage | 4-chloro-2-(methylthio)phenol, Butanol | pH, Temperature |
| Photolysis | Aromatic ring, Carbon-chlorine bond, Carbon-sulfur bond | Hydroxylated derivatives, Dechlorinated products, Phenolic compounds | Light intensity, Wavelength, Presence of photosensitizers |
| Oxidation | Methylsulfane group | (2-Butoxy-5-chlorophenyl)(methyl)sulfinane (Sulfoxide), (2-Butoxy-5-chlorophenyl)(methyl)sulfone (Sulfone) | Concentration of oxidants (e.g., •OH, O3), Temperature |
Identification and Characterization of Environmentally Relevant Transformation Products
The most probable initial transformation products arise from the oxidation of the sulfide moiety. The oxidation of the methylsulfane group leads to the formation of (2-Butoxy-5-chlorophenyl)(methyl)sulfinane (the sulfoxide) and subsequently (2-Butoxy-5-chlorophenyl)(methyl)sulfone (the sulfone). These oxidized products are generally more polar and water-soluble than the parent compound.
Photodegradation can lead to a different suite of TPs. Cleavage of the butoxy group can result in the formation of 4-chloro-2-(methylthio)phenol. This phenolic compound may undergo further transformation. Dechlorination through photolysis would yield (2-butoxyphenyl)(methyl)sulfane. Hydroxylation of the aromatic ring by hydroxyl radicals can produce various isomeric chlorohydroxyphenyl derivatives.
More extensive degradation under aggressive oxidative or photolytic conditions could lead to the cleavage of the aromatic ring itself, ultimately resulting in smaller, more polar organic acids and eventually mineralization to carbon dioxide and water.
The identification of these TPs in environmental samples would typically involve advanced analytical techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). These methods allow for the separation of complex mixtures and the accurate mass determination of the TPs, which aids in the elucidation of their elemental composition and structure.
| Potential Transformation Product | Likely Formation Pathway | Anticipated Properties |
|---|---|---|
| (2-Butoxy-5-chlorophenyl)(methyl)sulfinane | Oxidation | More polar and water-soluble than parent compound |
| (2-Butoxy-5-chlorophenyl)(methyl)sulfone | Oxidation | Even more polar and water-soluble than the sulfoxide |
| 4-chloro-2-(methylthio)phenol | Hydrolysis or Photolysis of the ether bond | Phenolic, potentially more reactive |
| (2-butoxyphenyl)(methyl)sulfane | Photolytic dechlorination | Less chlorinated than parent compound |
| Hydroxylated derivatives | Indirect photolysis (reaction with •OH) | More polar, potentially multiple isomers |
Q & A
Q. What are the optimal synthetic routes for (2-Butoxy-5-chlorophenyl)(methyl)sulfane, and how do reaction conditions influence yield and purity?
The synthesis typically involves nucleophilic substitution or oxidation of precursor thioethers. For example, reaction of 2-butoxy-5-chlorophenol with methanethiol under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Temperature control (60–80°C) and anhydrous conditions are critical to minimize hydrolysis of the butoxy group . Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended, with yields averaging 60–75%. Side reactions, such as over-oxidation to sulfones, can occur if oxidizing agents like H₂O₂ are misused .
Q. Which analytical techniques are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure, particularly the butoxy group’s methylene protons (δ 3.5–4.0 ppm) and the sulfide’s methyl group (δ 2.1–2.3 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 248.05). For purity assessment, HPLC with UV detection (λ = 254 nm) and a C18 column is effective .
Q. How does the compound’s solubility profile impact experimental design in biological assays?
The compound is lipophilic (logP ≈ 3.2), requiring solubilization in DMSO or ethanol for in vitro studies. However, DMSO concentrations >1% can interfere with cellular assays. Pre-solubilization in a surfactant (e.g., Tween-80) followed by dilution in aqueous buffers is recommended for dose-response studies .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during functionalization of the sulfide group?
Competing oxidation to sulfoxides/sulfones can be minimized by using mild oxidizing agents (e.g., controlled NaIO₄) or inert atmospheres. For selective alkylation, phase-transfer catalysts like tetrabutylammonium bromide enhance reaction specificity in biphasic systems . Computational modeling (DFT) of transition states can predict regioselectivity in electrophilic substitutions .
Q. How do structural analogs with varied substituents (e.g., fluoro vs. methoxy) affect the compound’s biological activity?
Comparative studies show that electron-withdrawing groups (e.g., -Cl at C5) enhance metabolic stability but reduce solubility. Replacing the butoxy group with a shorter alkoxy chain (e.g., ethoxy) decreases plasma protein binding, improving bioavailability in pharmacokinetic models . Structure-activity relationship (SAR) data should guide analog design for target-specific potency .
Q. What methodologies resolve contradictions in reported sulfane sulfur detection when studying the compound’s reactivity?
Discrepancies in sulfane sulfur quantification arise from method sensitivity. Traditional cyanolysis (UV detection at 460 nm) may underreport due to incomplete reaction with cyanide, whereas fluorescent probes (e.g., SSP2) enable real-time, specific detection in biological matrices . Cross-validation using ³¹P NMR (e.g., tracking δ45.1 ppm for PS₂ adducts) is advised for mechanistic studies .
Q. How can computational models predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) identify binding poses in enzyme active sites. For instance, the sulfide’s sulfur atom may coordinate with metal ions in metalloproteases. Free energy perturbation (FEP) calculations refine binding affinity predictions, aiding lead optimization .
Key Considerations for Researchers
- Contradiction Management : Replicate results across multiple detection methods (e.g., NMR, fluorescence) to address sulfane sulfur quantification variability .
- Advanced Synthesis : Employ flow chemistry for scalable, reproducible production with reduced by-products .
- Biological Assays : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
